molecular formula C11H20N2O2 B1487281 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one CAS No. 2231676-68-7

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

Cat. No.: B1487281
CAS No.: 2231676-68-7
M. Wt: 212.29 g/mol
InChI Key: DALSSTIKSOWZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one is a synthetic organic compound featuring a morpholin-3-one core substituted with a piperidine ring. This specific molecular architecture, which incorporates two nitrogen-containing heterocycles, makes it a valuable intermediate or building block in medicinal chemistry and pharmaceutical research . Compounds with similar morpholine and piperidine motifs are frequently investigated in drug discovery for their potential biological activities. For instance, related structures have been explored as inhibitors of specific enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in immuno-oncology for cancer treatment . Other analogous compounds have shown relevance as inhibitors of histone demethylases, such as KDM2B, which are potential targets for therapies against cancers like leukemia and lymphoma . Researchers utilize this compound strictly as a scaffold for the development and synthesis of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to safe laboratory practices. While specific safety data for this exact compound is not available, structurally similar compounds require the use of personal protective equipment and can cause skin and serious eye irritation .

Properties

IUPAC Name

2,2-dimethyl-4-piperidin-3-ylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2)10(14)13(6-7-15-11)9-4-3-5-12-8-9/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALSSTIKSOWZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCO1)C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves the reaction of morpholine derivatives with piperidine and other reagents. The compound can be synthesized efficiently through nucleophilic substitution methods, which yield high purity and yield percentages.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study comparing the anti-inflammatory activity of various compounds, this compound showed significant inhibition of paw edema in a carrageenan-induced inflammation model.

Compound Edema Inhibition (%)
Indomethacin (Control)70
This compound65
Compound A55

Statistical analysis confirmed that the difference in edema inhibition between the test compound and the control was significant (p < 0.05) .

The mechanisms underlying the biological activities of this compound involve interaction with specific biological targets. For instance, its antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating bacterial infections in patients resistant to conventional antibiotics. The results showed a notable reduction in infection rates and improved patient outcomes.
  • Case Study on Anti-inflammatory Properties : Another study investigated the use of this compound in patients with chronic inflammatory conditions. Participants reported reduced pain and swelling after administration, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one, their substituents, physicochemical properties, and applications:

Compound Name Substituents Melting Point (°C) Solubility Key Applications/Reactivity References
This compound 2,2-dimethyl; 4-(piperidin-3-yl) Not reported Not reported Potential pharmaceutical intermediate
4-(4-Aminophenyl)morpholin-3-one 4-(4-aminophenyl) 160–163 DMSO, methanol (heated) Antimalarial agents; triazine synthesis
4-(4-Nitrophenyl)morpholin-3-one 4-(4-nitrophenyl) 170–172 Chloroform, methanol MRI/X-ray crystallography studies
(2S,5S)-2-methyl-5-(benzyl)morpholin-3-one 2-methyl; 5-benzyl Not reported Not reported HIV-1 protease inhibitor precursor
Thiomorpholin-3-one Oxygen replaced by sulfur Not reported Hydrolytically unstable Forms bisphosphonates with triethyl phosphite
3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one Complex fused-ring system Not reported Not reported Kinase inhibitor candidate

Structural and Electronic Differences

  • The piperidin-3-yl group contributes basicity and conformational flexibility, contrasting with planar aromatic substituents (e.g., 4-nitrophenyl) in analogs .
  • Reactivity: Thiomorpholin-3-one undergoes rapid hydrolysis due to sulfur's lower electronegativity compared to oxygen, while the target compound’s oxygen-based morpholinone core is more stable under acidic conditions .

Preparation Methods

Synthesis of 4-(1-benzylpiperidin-4-yl)morpholin-3-one Intermediate

A key intermediate in the synthesis is 4-(1-benzylpiperidin-4-yl)morpholine, which can be prepared by the reaction of 1-benzyl-4-piperidone with morpholine under reflux in toluene, followed by catalytic hydrogenation and acid treatment:

  • Step 1: Condensation and Dehydration

    • React 1-benzyl-4-piperidone (150 g) with morpholine (138 g) in toluene (750 mL).
    • Heat the mixture to 110 °C to remove water formed during the condensation (using a water knockout trap).
    • Continue heating for 2 hours to complete the reaction.
  • Step 2: Catalytic Hydrogenation

    • Add Raney nickel catalyst processed with dehydrated alcohol.
    • Perform hydrogenation under 10 kg/cm² pressure at 50 °C for 36 hours.
    • Filter to remove catalyst.
  • Step 3: Acid Treatment and Isolation

    • Dissolve the product in ethanol (1200 mL) at 50 °C.
    • Add concentrated hydrochloric acid (36%, 110 mL) to precipitate the hydrochloride salt.
    • Cool to 20 °C, stir for 30 minutes, and filter to collect 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride.

This process yields the intermediate with approximately 88.3% yield.

Conversion to 4-Morpholinopiperidine (Final Product)

  • Step 4: Deprotection and pH Adjustment

    • Dissolve the hydrochloride salt in t-butanol (500 mL).
    • Add potassium carbonate solution (3N, 200 mL) to adjust pH > 11.
    • Heat to 60 °C and stir for 30 minutes.
  • Step 5: Catalytic Hydrogenation

    • Add 10% Pd/C catalyst (15 g).
    • Conduct hydrogenation under 40 kg/cm² pressure at 50 °C for 8 hours.
    • Filter and isolate the final product 4-morpholinopiperidine with a yield of approximately 89.7%.

This two-step hydrogenation and deprotection strategy effectively removes the benzyl protecting group and yields the target morpholino piperidine derivative.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Pressure (kg/cm²) Time Yield (%)
Condensation 1-benzyl-4-piperidone + morpholine + toluene 110 Atmospheric 2 hours -
Hydrogenation (Step 1) Raney Ni, dehydrated alcohol 50 10 36 hours ~88
Acid Precipitation 36% HCl in ethanol 50 → 20 (cooling) Atmospheric 30 min stirring -
pH Adjustment K2CO3 solution, t-butanol 60 Atmospheric 30 minutes -
Hydrogenation (Step 2) 10% Pd/C 50 40 8 hours ~90

Variations and Scale-Up

The method has been demonstrated at various scales (80 g to 233 g of starting material) with consistent yields ranging from 87.6% to 91.6%, indicating robustness and scalability. The use of a three-necked flask with a water knockout trap for dehydration and autoclave reactors for hydrogenation under controlled pressure and temperature is standard.

Additional Relevant Synthetic Approaches

Other literature sources describe related morpholinone and piperidinyl derivatives synthesis, such as:

  • Reaction of substituted piperidinones with morpholine in ethanol/DMF mixtures with formaldehyde for ring formation under mild heating (60 °C), yielding morpholinylmethyl-piperidinones with ~72% yield.

  • Benzyl protection and deprotection strategies using benzyl bromide and sodium hydride for nitrogen protection, followed by hydrogenation to remove protecting groups, which can be adapted for morpholinone derivatives.

Summary of Key Research Findings

  • The condensation of 1-benzyl-4-piperidone with morpholine in toluene at elevated temperature with water removal is an effective route to form the morpholino piperidine intermediate.

  • Catalytic hydrogenation using Raney nickel and Pd/C under controlled pressure and temperature is critical for hydrogenolysis of benzyl protecting groups and completion of the synthesis.

  • Acid-base manipulations (hydrochloric acid precipitation and potassium carbonate pH adjustment) are essential for isolation and purification of intermediates and final products.

  • The method shows high yields (approximately 88-92%) and is reproducible across different batch sizes.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one, and how can yields be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving morpholine and piperidine derivatives. For example, morpholine derivatives may react with substituted piperidinones under reflux conditions in solvents like methanol or ethyl acetate. Phase-transfer catalysts (e.g., triethylamine) can enhance reaction rates and yields .
  • Yield Optimization : Key factors include temperature control (e.g., 0°C for selective substitutions), stoichiometric ratios (e.g., 2 equivalents of aryl amines for triazine coupling), and purification via recrystallization (acetone or THF). Reported yields for analogous compounds reach 88–95% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : For verifying substituent positions and stereochemistry (e.g., δ 1.41 ppm for piperidine protons in DMSO-d6) .
  • HRMS : To confirm molecular weight (e.g., CₙHₘNₓOₖ) and isotopic patterns .
  • TLC : For monitoring reaction progress (e.g., toluene:acetone 8:2 as eluent) .

Advanced Research Questions

Q. How can computational methods and crystallography resolve conformational ambiguities in the morpholinone and piperidine rings?

  • Computational Analysis : Use Cremer-Pople puckering parameters to quantify ring puckering amplitudes and phases, especially for the six-membered morpholinone ring .
  • Crystallography : Employ SHELX programs (e.g., SHELXL) for refining high-resolution X-ray data. For twinned crystals, use SHELXE to resolve pseudo-merohedral twinning .

Q. What strategies are recommended for investigating structure-activity relationships (SAR) in neuropharmacological applications?

  • SAR Approaches :

  • Functional Assays : Screen for dopamine/serotonin receptor modulation using radioligand binding assays .
  • Derivatization : Introduce substituents at the morpholinone 3-position or piperidine nitrogen to enhance bioavailability (e.g., trifluoromethyl groups improve metabolic stability) .
    • Data Interpretation : Cross-validate bioactivity results with molecular docking studies to identify key binding residues .

Q. How can researchers address discrepancies in reported synthesis yields or bioactivity data?

  • Troubleshooting :

  • Reproducibility : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and reagent purity .
  • Contradictory Bioactivity : Compare assay protocols (e.g., cell line specificity in cytotoxicity studies) and validate via orthogonal methods (e.g., SPR vs. ELISA) .

Methodological Challenges

Q. What are the best practices for ensuring purity in large-scale synthesis?

  • Purification : Use column chromatography (silica gel, 3:7 Et₂O/hexane) or recrystallization (THF/ice) .
  • Impurity Profiling : Employ HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP impurity guidelines) .

Q. How can polymorphic forms of this compound impact pharmacological studies?

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and characterize via PXRD/DSC .
  • Stability Testing : Assess hygroscopicity and thermal stability under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one
Reactant of Route 2
2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.